molecular formula C22H26N4O3 B12154242 4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12154242
M. Wt: 394.5 g/mol
InChI Key: LQPMMUGBKWNZHW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazolopyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propyl chain:

    Formation of the tetrahydropyran ring: This can be done through cyclization reactions involving suitable intermediates.

    Introduction of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the tetrahydropyran ring.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Pharmacology: Research is conducted to understand the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide can be compared with similar compounds such as:

    1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolopyridine core but lacks the methoxyphenyl and tetrahydropyran moieties.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound features a methoxyphenyl group but has a different heterocyclic structure.

    3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyridine: This compound has a similar triazolopyridine core but different substituents.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]oxane-4-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-28-18-9-7-17(8-10-18)22(11-15-29-16-12-22)21(27)23-13-4-6-20-25-24-19-5-2-3-14-26(19)20/h2-3,5,7-10,14H,4,6,11-13,15-16H2,1H3,(H,23,27)

InChI Key

LQPMMUGBKWNZHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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